N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Chemical Structure: The compound features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, substituted with an ethyl group and a benzyl group bearing a para-trifluoromethyl (CF₃) moiety. The CF₃ group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H15F3N4 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15F3N4/c1-2-23(15-13-7-8-20-14(13)21-10-22-15)9-11-3-5-12(6-4-11)16(17,18)19/h3-8,10H,2,9H2,1H3,(H,20,21,22) |
InChI Key |
GVKBGOBORBPQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(F)(F)F)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Preparation Methods
Diazomethane-Mediated Cyclization
A diazomethane-based approach, adapted from, involves:
- Acyl chloride formation : 3-(4-Trifluoromethylphenyl)propanoic acid is treated with thionyl chloride to form the corresponding acyl chloride.
- Diazo intermediate generation : Reaction with diazomethane yields a diazoketone.
- Cyclization : Treatment with HBr produces an α-bromoketone, which cyclizes with 2,4-diamino-6-hydroxypyrimidine in DMF to form the pyrrolo[2,3-d]pyrimidine core.
Chlorination of Preformed Cores
Functionalization at Position 4
Nucleophilic Substitution
The 4-chloro intermediate undergoes displacement with N-ethyl-(4-trifluoromethylbenzyl)amine under optimized conditions:
Buchwald-Hartwig Amination
For less nucleophilic amines, palladium-catalyzed coupling is employed:
Synthesis of N-Ethyl-(4-Trifluoromethylbenzyl)Amine
The secondary amine precursor is synthesized via:
Reductive Amination
- Imine formation : 4-Trifluoromethylbenzaldehyde reacts with ethylamine in methanol.
- Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the secondary amine.
- Yield : 85–90%.
Alkylation of Ethylamine
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent and Base Selection
Protecting Group Strategies
- N-7 Protection : SEM (trimethylsilylethoxymethyl) groups prevent undesired side reactions during iodination or coupling steps.
Characterization and Validation
- LC-MS : Molecular ion peak at m/z 321.30 [M+H]⁺ confirms molecular weight.
- ¹H NMR : Singlet at δ 5.85 ppm corresponds to C5-H of the pyrrolo core.
- X-ray Crystallography : Validates regioselectivity of substitution at position 4.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with functional groups such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrrolopyrimidine core.
Scientific Research Applications
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure featuring a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl-substituted phenyl group, and an ethyl amine side chain. It belongs to a class of heterocyclic compounds known for diverse biological activities, especially in medicinal chemistry. The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, crucial for potential therapeutic uses.
Potential Applications
This compound exhibits significant biological activities, particularly as an inhibitor of various kinases. Its structural features contribute to its potency against targets involved in cancer progression and angiogenesis. Similar compounds in the pyrrolo[2,3-d]pyrimidine class act as inhibitors of vascular endothelial growth factor receptor-2, which plays a vital role in tumor angiogenesis and growth.
Structural Features andcomparable compounds
This compound shares structural similarities with other compounds in the pyrrolo[2,3-d]pyrimidine family. The uniqueness of this compound lies in its trifluoromethyl substitution, which enhances lipophilicity and metabolic stability compared to other derivatives. This modification can lead to improved pharmacokinetic profiles and potentially greater efficacy as an anticancer agent.
Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidin-4-amines | Basic pyrrolo structure | Kinase inhibition |
| 6-(2,4-Dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin | Chlorinated phenyl group | Antitumor activity |
| 5-Methoxy-N-{(1-methylethyl)}aniline derivatives | Methoxy substitution | Anti-inflammatory properties |
Reactions
Mechanism of Action
The mechanism of action of N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₁₆F₃N₅ (calculated based on structure).
- Molecular Weight : 347.34 g/mol.
Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Key Findings:
Substituent Position Matters :
- The para-CF₃ group in the target compound likely enhances target binding compared to meta-CF₃ (Compound 13), as para-substitution aligns better with hydrophobic pockets in enzyme active sites .
- Halogenated analogs (e.g., Compounds 10, 7) show higher molecular weights but may suffer from off-target interactions due to halogen bonding .
Electronic Effects :
- Electron-withdrawing groups (CF₃, Br, Cl) improve stability and binding affinity but reduce solubility.
- Electron-donating groups (OCH₃ in Compound 6) increase solubility but often at the cost of potency .
Biological Activity: The target compound’s ethyl-benzylamine side chain may confer selectivity over simpler aniline derivatives (e.g., Compound 10) by reducing steric hindrance .
NMR and Spectral Data:
Biological Activity
N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-d]pyrimidine core , an ethyl amine side chain, and a trifluoromethyl-substituted phenyl group . The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₄ |
| Molecular Weight | 320.31 g/mol |
| CAS Number | 2716899-83-9 |
This compound primarily functions as a kinase inhibitor , targeting various kinases involved in cancer progression and angiogenesis. It has been shown to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) , which plays a critical role in tumor angiogenesis and growth .
Key Biological Activities:
- Kinase Inhibition : The compound exhibits potent inhibition against several receptor tyrosine kinases (RTKs), including CSF1R (Colony-stimulating factor 1 receptor) and PDGFR (Platelet-derived growth factor receptor) .
- Antiproliferative Effects : Studies have demonstrated its ability to reduce cellular proliferation in various cancer cell lines, indicating potential use as an anticancer agent .
Case Studies and Experimental Data
-
Inhibition Studies :
- A study indicated that this compound showed subnanomolar enzymatic inhibition of CSF1R, with excellent selectivity towards other kinases in the PDGFR family .
- Another investigation reported that compounds with similar structural features exhibited significant antiproliferative effects against various cancer cell lines through mechanisms involving apoptosis induction .
-
Structure-Activity Relationship (SAR) :
- The ethyl group on the nitrogen atom was found to enhance biological activity compared to methylated analogs, suggesting that modifications at this position can significantly influence potency .
- Comparative studies with other pyrrolo[2,3-d]pyrimidines revealed that the trifluoromethyl substitution not only improves lipophilicity but also enhances metabolic stability, leading to better pharmacokinetic profiles .
Interaction Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinity and selectivity of this compound towards various biological targets. These studies are critical for understanding how this compound interacts with enzymes and receptors involved in cancer biology .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the N4-position of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- Methodological Answer : The N4-position can be functionalized via nucleophilic aromatic substitution using primary or secondary amines. For example, microwave-assisted reactions with SnCl₂ in ethanol efficiently reduce nitro groups to amines (e.g., synthesis of N-(4-((4-aminophenoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 69% yield) . Optimized conditions (e.g., iPrOH with HCl) are critical for high regioselectivity and purity, as demonstrated in receptor tyrosine kinase inhibitor syntheses .
Q. How do structural modifications at the pyrrolo[2,3-d]pyrimidine core influence solubility and bioavailability?
- Methodological Answer : Substituents like trifluoromethyl or methoxy groups enhance lipophilicity but may reduce aqueous solubility. For instance, introducing polar groups (e.g., 5-azaspiro[2.4]heptan-7-amine) improves pharmacokinetic profiles by lowering logP values. In vitro ADME assays (e.g., PAMPA permeability, microsomal stability) are essential for evaluating these effects .
Q. What analytical techniques are recommended for characterizing pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and NH signals (δ ~11 ppm) to confirm substitution patterns .
- HPLC-MS : Validate purity (>99%) and molecular weight (e.g., HRMS for C18H13BrN4O with 0.1 ppm error) .
- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N deviations <0.4%) .
Advanced Research Questions
Q. How can selectivity between JAK isoforms (JAK1 vs. JAK2) be optimized for pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
- Methodological Answer : Structural modifications at the C6 and N4 positions significantly impact selectivity. For example, (R)-6c, a JAK1 inhibitor with a 5-azaspiro[2.4]heptan-7-amine moiety, achieves a selectivity index of 48 over JAK2 (IC₅₀ = 8.5 nM vs. 410 nM) . Computational docking studies (e.g., using tofacitinib’s 7-deazapurine scaffold) guide residue-specific interactions to avoid JAK2’s Val⁹⁰⁶ steric clash .
Q. What in vivo models are appropriate for evaluating the efficacy of kinase inhibitors derived from this scaffold?
- Methodological Answer :
- Collagen-Induced Arthritis (CIA) : Measures reduction in joint inflammation (e.g., (R)-6c showed 60% reduction in paw swelling at 10 mg/kg) .
- Adjuvant-Induced Arthritis (AIA) : Assesses TNF-α and IL-6 suppression in serum .
- Imiquimod-Induced Psoriasis : Evaluates skin thickening and cytokine (IL-17/IL-23) inhibition via oral dosing .
Q. How can contradictory data on substituent effects (e.g., trifluoromethyl vs. methoxy) be resolved in SAR studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across derivatives. For example, trifluoromethyl groups (Compound 33) enhance kinase inhibition (IC₅₀ = 15 nM) but reduce solubility vs. methoxy groups (Compound 32, IC₅₀ = 21 nM) .
- Free Energy Calculations : Use MM-GBSA to quantify substituent contributions to binding affinity .
- Crystallography : Resolve binding modes (e.g., TTBK1-IN-2’s interaction with Tyr⁷⁸⁹) to explain selectivity discrepancies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
